Product packaging for 4-(1-Methylethyl)phenyl diphenyl phosphate(Cat. No.:CAS No. 55864-04-5)

4-(1-Methylethyl)phenyl diphenyl phosphate

Cat. No.: B1615071
CAS No.: 55864-04-5
M. Wt: 368.4 g/mol
InChI Key: JUHFQCKQQLMGAB-UHFFFAOYSA-N
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Description

Background and Research Significance of Diphenyl p-isopropylphenyl phosphate (B84403) in Scientific Disciplines

Diphenyl p-isopropylphenyl phosphate, a member of the organophosphate ester (OPE) chemical class, is an aryl phosphate ester of significant interest across multiple scientific fields. nih.govindustrialchemicals.gov.au It is often found as a component within commercial mixtures of isopropylated triphenyl phosphates (IPTPPs), which are complex formulations containing various positional isomers and different degrees of isopropylation. wa.govuzh.chnih.gov The synthesis of these compounds typically involves the isopropylation of phenol (B47542) with propylene (B89431), followed by an esterification reaction with phosphorus oxychloride. google.com

The research significance of Diphenyl p-isopropylphenyl phosphate spans several key disciplines:

Materials Science and Industrial Chemistry: The primary driver for academic and industrial research into this compound is its application as a flame retardant and plasticizer. nih.govservice.gov.uk It is utilized in a wide array of polymers and products, including polyvinyl chloride (PVC), polyurethanes, textile coatings, adhesives, and paints. service.gov.uk Its performance characteristics are considered close to those of tricresyl phosphate. A notable area of modern research is its use as a flame-retardant additive in the electrolytes of lithium-ion batteries to enhance their thermal stability and safety. researchgate.net

Environmental Science: The widespread use of Diphenyl p-isopropylphenyl phosphate in industrial and consumer products has led to its release and detection in the environment, establishing it as an emerging contaminant of concern. industrialchemicals.gov.auservice.gov.ukusask.ca A significant body of research is dedicated to understanding its environmental fate and transport. acs.orgnih.gov Studies focus on its persistence, biodegradation in various media like water and sediment, and its potential for bioaccumulation in aquatic organisms. nih.govwa.govacs.org Its primary metabolite, diphenyl phosphate (DPHP), is also a subject of extensive environmental study, as it serves as a biomarker for exposure to several aryl-phosphate esters. industrialchemicals.gov.auusask.canih.gov

Analytical Chemistry: The need to monitor human exposure and environmental contamination has spurred the development of sophisticated analytical methods. Research in this area focuses on creating and validating procedures for the detection and quantification of Diphenyl p-isopropylphenyl phosphate and its isomers in diverse and complex matrices, such as workplace air, indoor dust, water, and biological tissues. researchgate.netnih.gov Common analytical techniques employed include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.netnih.goveurofins.comeurofins.com

Historical Context of Academic Inquiry into Diphenyl p-isopropylphenyl phosphate, Including its Environmental Presence and Regulatory Interest

Academic and regulatory interest in Diphenyl p-isopropylphenyl phosphate has evolved over several decades, driven by its production, use patterns, and subsequent detection in the environment.

Historical Context of Academic Inquiry: The compound has a long history of industrial use, with U.S. production figures reported as early as 1977. nih.gov Much of the initial scientific inquiry focused on its fundamental properties and applications as a flame retardant and plasticizer. In the 1980s, research began to address its environmental behavior, with a notable 1984 study investigating the fate and metabolism of isopropylphenyl diphenyl phosphate in freshwater sediments. acs.orgnih.gov The academic focus intensified in the 2000s as these organophosphate compounds became common replacements for phased-out polybrominated diphenyl ethers (PBDEs). nih.gov

Environmental Presence: Research has consistently documented the presence of Diphenyl p-isopropylphenyl phosphate in various environmental compartments.

Water and Sediment: Early environmental monitoring detected the compound in U.S. water sources near industrial sites. nih.gov Studies have shown that it biodegrades slowly in both aerobic and anaerobic freshwater sediments. nih.govacs.org

Indoor Environments: It is a frequently detected contaminant in indoor dust. nih.govnih.gov Research has found a strong correlation between the concentrations of diphenyl phosphate (DPHP) and triphenyl phosphate (TPHP) in dust, suggesting DPHP's presence is linked to the degradation of parent aryl-PFRs. nih.gov

Biota: The compound and its metabolites are found in various organisms. Diphenyl phosphate (DPHP) can be formed in fish through the biotransformation of parent compounds, contributing to the internal body burden. usask.ca

Regulatory Interest: The compound has attracted attention from regulatory bodies in North America, Europe, and Australia.

In the United States, it is listed on the Toxic Substances Control Act (TSCA) inventory. nih.gov It has been subject to a proposed TSCA Section 4 test rule and a Section 8(d) Health and Safety Data Reporting Rule, which requires submission of unpublished health and safety studies. nih.gov The broader class of isopropylated phosphate esters, specifically Phenol, Isopropylated Phosphate (3:1) or PIP (3:1), has been regulated by the U.S. EPA as a persistent, bioaccumulative, and toxic (PBT) chemical. federalregister.govfederalregister.gov

The UK's Environment Agency has conducted an environmental risk assessment on isopropylated triphenyl phosphate, considering both lower and higher alkylated commercial products and identifying potential risks to aquatic environments. service.gov.uk

The Australian Industrial Chemicals Introduction Scheme (AICIS) has also evaluated triphenyl phosphate and its primary degradation product, diphenyl phosphate, noting that DPHP is a metabolite of other esters, including 2-isopropylphenyl diphenyl phosphate. industrialchemicals.gov.au

Scope and Objectives of the Comprehensive Research Outline on Diphenyl p-isopropylphenyl phosphate

The scope of this article is to provide a focused and structured overview of the academic research landscape of Diphenyl p-isopropylphenyl phosphate. It is designed to be a comprehensive summary of the scientific inquiry into the compound's fundamental background, its significance in various research disciplines, its historical context, documented environmental presence, and the corresponding regulatory interest it has garnered.

The primary objectives are:

To present a thorough and scientifically accurate account of the compound based on peer-reviewed academic literature and official regulatory reports.

To strictly adhere to the defined outline, focusing solely on the specified topics of research significance, historical context, environmental presence, and regulatory status.

To synthesize and present key data in a clear and accessible format through the use of interactive tables.

To explicitly exclude information outside the defined scope, such as dosage, administration, and specific safety or adverse effect profiles, to maintain a clear focus on the academic research landscape itself.

Data Tables

Table 1: Physicochemical Properties of Diphenyl p-isopropylphenyl phosphate

Property Value Source
IUPAC Name diphenyl (4-propan-2-ylphenyl) phosphate lgcstandards.com
Molecular Formula C₂₁H₂₁O₄P nih.govgoogle.com
Molecular Weight 368.4 g/mol nih.gov
CAS Number 28108-99-8 (for isopropylphenyl diphenyl phosphate) nih.govindustrialchemicals.gov.au
Synonyms Isopropylphenyl diphenyl phosphate, Phosflex 41P, Kronitex 100 nih.gov
Physical Description Colorless or light yellow transparent oily liquid google.com

Table 2: Summary of Environmental Detections

Matrix Finding Source
River Water Detected at concentrations <0.01 ppm near several industrial sites; detected at 3.0 ppm near a chemical company in Burlington, NJ. nih.gov
Freshwater Sediment Undergoes slow biodegradation (1-8% 14-CO2 evolution in 4 weeks). nih.govacs.org
Indoor Dust Diphenyl phosphate (DPHP), a metabolite, was present in all 80 samples from Spain and the Netherlands, with concentrations from 106 to 79,661 ng/g. nih.gov
Wastewater Sludge DPHP has been detected in wastewater sludge at concentrations ranging from 0.93 to 1,680 ng/g dry weight. usask.ca

Table 3: Regulatory and Assessment Milestones

Regulation / Agency Key Action / Finding Source
U.S. TSCA Listed on the TSCA inventory; subject of a proposed Section 4 test rule and a Section 8(d) Health and Safety Data Reporting Rule. nih.gov
U.S. EPA Regulated the related compound Phenol, Isopropylated Phosphate (3:1) (PIP (3:1)) as a Persistent, Bioaccumulative, and Toxic (PBT) chemical. federalregister.govfederalregister.gov
UK Environment Agency Conducted an environmental risk assessment, identifying potential risks for surface water, sediment, and soil from various uses. service.gov.uk
Australian (AICIS) Evaluated TPHP and DPHP, noting DPHP is a degradation product of isopropylphenyl diphenyl phosphate and other aryl phosphates. industrialchemicals.gov.au

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21O4P B1615071 4-(1-Methylethyl)phenyl diphenyl phosphate CAS No. 55864-04-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diphenyl (4-propan-2-ylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21O4P/c1-17(2)18-13-15-21(16-14-18)25-26(22,23-19-9-5-3-6-10-19)24-20-11-7-4-8-12-20/h3-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHFQCKQQLMGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073560
Record name Diphenyl 4-isopropylphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55864-04-5
Record name 4-(1-Methylethyl)phenyl diphenyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55864-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055864045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyl 4-isopropylphenyl phosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Diphenyl P Isopropylphenyl Phosphate

Established Synthetic Pathways for Diphenyl p-isopropylphenyl phosphate (B84403)

The industrial production of Diphenyl p-isopropylphenyl phosphate is typically achieved through a multi-step process rooted in classical esterification chemistry. The most common pathway involves two primary stages: the alkylation of phenol (B47542) followed by phosphorylation.

First, phenol is alkylated with propylene (B89431) in a Friedel-Crafts-type reaction to produce a mixture of isopropylphenols. This alkylation step is crucial as it introduces the isopropylphenyl group. To direct the synthesis toward the desired para-substituted isomer (p-isopropylphenol), specific catalysts and reaction conditions are employed. A common catalyst for this liquid-phase alkylation is p-toluene sulfonic acid. google.com

The second stage is the phosphorylation of the isopropylphenol mixture (which often contains unreacted phenol) with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃). google.comgoogle.com This reaction is an esterification where the hydroxyl groups of the phenols displace the chlorine atoms on the phosphorus oxychloride. The reaction is typically carried out in the presence of a catalyst, such as magnesium chloride, calcium chloride, aluminum chloride, or a mixed calcium-magnesium catalyst, to facilitate the successive displacement of the three chlorine atoms. google.comrsc.org The general reaction is as follows:

POCl₃ + C₆H₅OH + 2 (CH₃)₂CHC₆H₄OH → (C₆H₅O)(p-(CH₃)₂CHC₆H₄O)₂PO + 3 HCl

In practice, a mixture of phenol and isopropylphenol is reacted with phosphorus oxychloride, leading to the formation of various phosphate esters, including the target Diphenyl p-isopropylphenyl phosphate. The reaction is typically conducted at elevated temperatures, and the hydrogen chloride (HCl) gas generated as a byproduct is removed. google.comrsc.org The final step involves the purification of the crude product, usually by vacuum distillation, to separate the desired compound from byproducts and unreacted materials. google.com

The following table summarizes the key parameters of this established synthetic pathway.

Table 1: Parameters of Established Synthesis for Diphenyl p-isopropylphenyl phosphate

Parameter Details Source(s)
Reactants Phenol, Propylene, Phosphorus oxychloride (POCl₃) google.comgoogle.com
Alkylation Catalyst p-Toluene sulfonic acid google.com
Phosphorylation Catalyst Calcium-magnesium catalyst, MgCl₂, CaCl₂, AlCl₃ google.comrsc.org
Reaction Type Friedel-Crafts Alkylation, Esterification google.comgoogle.com

| Key Stages | 1. Alkylation of Phenol 2. Phosphorylation of Isopropylphenol/Phenol mixture | google.com | | Byproduct | Hydrogen Chloride (HCl) | google.comrsc.org | | Purification | Reduced-pressure (vacuum) distillation | google.comgoogle.com |

Advanced Synthetic Approaches and Innovations in Diphenyl p-isopropylphenyl phosphate Production

Innovations in the synthesis of Diphenyl p-isopropylphenyl phosphate have focused on improving product purity, increasing process efficiency, and reducing the environmental impact of production. These advancements represent significant refinements of the established pathways.

One key innovation targets the control of isomers produced during the initial alkylation step. The conventional process can lead to the formation of various poly-isopropylphenols, which, after phosphorylation, result in undesirable side products like 2,6-diisopropylphenyl phosphate that can affect the final product's properties. An improved process involves carefully controlling the alkylation of phenol with propylene to achieve a low mole ratio of reacted propylene to total phenol (e.g., less than 0.25). google.com This minimizes the formation of poly-substituted phenols. Subsequently, the unreacted phenol is removed via distillation. This fractionation step concentrates the desired monoisopropylphenol in the mixture before it proceeds to the phosphorylation stage, yielding a final product with a reduced content of unwanted isomers. google.com

Another area of innovation focuses on process optimization to enhance productivity and reduce waste. One advanced method employs an excess of phosphorus oxychloride relative to the alkylphenol (e.g., a mole ratio of 1:3.0 to 1:5.0 of POCl₃ to alkylphenol). google.com This adjustment ensures the alkylphenol is fully reacted, increasing production efficiency. google.com This process is coupled with a novel approach for handling the hydrogen chloride byproduct. Instead of a conventional water wash to remove acid—a step that generates significant wastewater and can lead to product loss—a decompression absorbing system is used. This system captures the HCl gas and dissolves it in a falling-film absorption tower to produce industrial-grade hydrochloric acid, thereby eliminating a waste stream and creating a saleable byproduct. google.com This modification also simplifies the process by removing the need for subsequent neutralization and washing steps. google.com

Table 2: Comparison of Conventional vs. Advanced Synthetic Approaches

Feature Conventional Approach Advanced Approach Advantage of Advancement Source(s)
Isomer Control Statistical distribution of isopropylphenols, leading to impurities. Controlled low-ratio alkylation followed by distillation to enrich monoisopropylphenol. Higher purity product with reduced content of undesirable isomers (e.g., 2,6-diisopropylphenyl phosphate). google.com
Reactant Ratio Stoichiometric or near-stoichiometric ratios. Use of excess phosphorus oxychloride. Increased reaction completeness and higher production efficiency. google.com
Byproduct Handling Removal of HCl often involves water washing, creating acidic wastewater. Decompression absorption of HCl gas to form industrial hydrochloric acid. Eliminates wastewater, prevents product loss, and creates a useful byproduct. google.com
Process Steps Includes reaction, washing, neutralization, and distillation. The washing and neutralization steps are avoided. Simplified process, lower energy consumption, and reduced environmental impact. google.com

Green Chemistry Principles and Sustainable Synthesis of Diphenyl p-isopropylphenyl phosphate

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of triaryl phosphate synthesis, several innovative methods have been developed that align with these principles.

A significant advancement is the development of a solvent-free, vapor-liquid condensation method. rsc.orgpsu.edu In this approach, phosphorus oxychloride is heated and carried by an inert gas stream (like nitrogen) and bubbled directly into an aqueous solution containing the hydroxyaryl compound (phenol/isopropylphenol) and sodium hydroxide. rsc.orgrsc.org This process eliminates the need for organic solvents, which are a major source of volatile organic compound (VOC) emissions in traditional chemical manufacturing. rsc.org The reaction is efficient, and the solid triaryl phosphate product can be easily separated by simple filtration, which drastically simplifies purification and avoids solvent recovery steps. rsc.orgpsu.edu

Another sustainable approach involves moving away from chlorine-based chemistry altogether. A catalytic method has been developed for the synthesis of triaryl phosphates directly from white phosphorus (P₄) and phenols. epa.gov This reaction proceeds under aerobic conditions using iron catalysts and iodine. It achieves full conversion to the phosphate product without using chlorine-based reagents like POCl₃ and, importantly, does not generate acidic waste like HCl. epa.gov This represents a fundamental shift towards a more atom-economical and environmentally benign pathway.

Furthermore, research into the synthesis of the related triphenyl phosphate (TPP) has shown the feasibility of using water as a reaction medium, which has long been considered impossible due to the rapid hydrolysis of POCl₃. researchgate.net By using a feed-controlled method, a high yield of TPP was obtained on a kilogram scale without any catalysts or organic solvents. researchgate.net The successful application of this aqueous-phase synthesis for TPP suggests a potential pathway for the sustainable production of other triaryl phosphates, including Diphenyl p-isopropylphenyl phosphate.

Table 3: Application of Green Chemistry Principles to Triaryl Phosphate Synthesis

Green Chemistry Principle Sustainable Approach Description Source(s)
Pollution Prevention Catalytic synthesis from white phosphorus Avoids the use of chlorinated reagents and the production of acidic waste (HCl). epa.gov
Safer Solvents & Auxiliaries Vapor-liquid condensation; Feed-controlled aqueous synthesis Eliminates the need for volatile organic solvents by using water or no solvent at all. rsc.orgpsu.eduresearchgate.net
Design for Energy Efficiency Vapor-liquid condensation The reaction proceeds at moderate temperatures (e.g., ~20°C) and avoids energy-intensive solvent distillation/recovery. psu.edu
Use of Catalysis Iron-catalyzed synthesis from white phosphorus Catalytic reagents are superior to stoichiometric ones, minimizing waste. epa.gov

Reaction Mechanisms and Kinetics of Diphenyl p-isopropylphenyl phosphate Formation and Derivatives

The formation of Diphenyl p-isopropylphenyl phosphate from phosphorus oxychloride and the corresponding phenols proceeds through a series of nucleophilic substitution reactions at the phosphorus center. The mechanism involves the stepwise displacement of the three chlorine atoms of POCl₃ by phenoxy and isopropylphenoxy groups.

The reaction is initiated by the nucleophilic attack of the hydroxyl oxygen of a phenol molecule on the electrophilic phosphorus atom of POCl₃. rsc.org This forms a pentacoordinate intermediate which then collapses, eliminating a chloride ion. This process repeats two more times with other phenol molecules until the triaryl phosphate is formed. The presence of a base can deprotonate the phenol to the more nucleophilic phenoxide ion, accelerating the reaction. Lewis acid catalysts can enhance the electrophilicity of the phosphorus atom, also increasing the reaction rate.

While specific kinetic data for the synthesis of Diphenyl p-isopropylphenyl phosphate is not widely published, studies on analogous systems provide valuable insights. The synthesis of triphenyl phosphite (B83602) from phenol and phosphorus trichloride (B1173362) (PCl₃), a similar esterification, was found to follow first-order kinetics. cymitquimica.com That study demonstrated that the reaction rate is significantly influenced by temperature and the efficient removal of the HCl byproduct. Sparging the reaction mixture with nitrogen gas to drive off HCl shifted the equilibrium forward and enhanced the reaction rate and final yield. cymitquimica.com This aligns with industrial process innovations for Diphenyl p-isopropylphenyl phosphate, where operating under negative pressure to remove HCl is a key feature for driving the reaction to completion. google.com In a catalytic synthesis route from white phosphorus, mechanistic studies showed that the rate-limiting step was the final nucleophilic substitution of an intermediate, O=PI(OPh)₂, with phenol to form the final triaryl phosphate product. epa.gov

Diphenyl p-isopropylphenyl phosphate can also be transformed into derivatives. Under environmental or metabolic conditions, the compound can be hydrolyzed to form diphenyl phosphate (DPHP). industrialchemicals.gov.au Additionally, specific chemical transformations can be performed. For instance, the selective removal of a single phenyl group from alkyl diphenyl phosphates can be achieved via catalytic hydrogenation over a palladium catalyst. researchgate.net This reaction yields the corresponding alkyl monophenyl phosphate, demonstrating a pathway to a different class of phosphate ester derivatives.

Environmental Dynamics and Ecotoxicological Fate of Diphenyl P Isopropylphenyl Phosphate

Environmental Persistence and Degradation Pathways of Diphenyl p-isopropylphenyl phosphate (B84403)

The environmental persistence of a chemical is determined by its resistance to breakdown through natural processes. For IPPP, both abiotic (non-biological) and biotic (biological) mechanisms contribute to its degradation.

Abiotic Degradation Mechanisms (e.g., photolysis, hydrolysis, oxidation) of Diphenyl p-isopropylphenyl phosphate

Abiotic degradation involves the chemical transformation of a compound without the involvement of living organisms. Key mechanisms include photolysis, hydrolysis, and oxidation.

Photolysis and Oxidation : In the atmosphere, vapor-phase IPPP is subject to rapid degradation through reactions with photochemically produced hydroxyl radicals. hep.com.cn The estimated half-life for this atmospheric reaction is approximately 0.85 days. hep.com.cn Organophosphates as a class are also susceptible to partial oxidation by other oxidizing agents, which can lead to the release of toxic phosphorus oxides. nih.gov For related triaryl phosphates like triphenyl phosphate (TPHP), the atmospheric half-life via reaction with hydroxyl radicals is estimated to be around 12 hours. epa.gov When adsorbed to airborne particles, the atmospheric half-life of its degradation product, diphenyl phosphate (DPHP), is estimated to be between 2.1 and 5.3 days. industrialchemicals.gov.au

Hydrolysis : IPPP is described as insoluble in water. nih.gov While specific hydrolysis data for IPPP is limited, the behavior of analogous compounds provides insight. The hydrolysis of triaryl phosphates is highly dependent on pH. For example, TPHP is relatively stable under acidic and neutral conditions, with reported half-lives of over 28 days at pH 5 and 19 days at pH 7. epa.gov However, its hydrolysis is significantly faster under alkaline conditions, with a half-life of just 3 days at pH 9. epa.gov This process breaks down TPHP into DPHP and phenol (B47542). industrialchemicals.gov.au The DPHP metabolite is more resistant to further hydrolysis under neutral and basic conditions. industrialchemicals.gov.au Given these characteristics, the hydrolysis of IPPP in the environment is expected to be a slow process, particularly in neutral or acidic waters.

Biotic Degradation Mechanisms (e.g., microbial metabolism, biodegradation kinetics) of Diphenyl p-isopropylphenyl phosphate

Biotic degradation, primarily driven by microorganisms, is a significant pathway for the breakdown of IPPP in the environment.

Microbial Metabolism : Studies on related compounds indicate that microorganisms metabolize aryl phosphates through the cleavage of the phosphate ester bonds. The biodegradation of tert-butylphenyl diphenyl phosphate (BPDP), a structural analogue, yields metabolites such as phenol, tert-butylphenol, and diphenyl phosphate. industrialchemicals.gov.au Similarly, the microbial degradation of TPHP produces DPHP and phenyl phosphate (PHP) as primary intermediates. epa.gov It is therefore anticipated that the microbial metabolism of IPPP follows a similar pathway, yielding diphenyl phosphate, p-isopropylphenol, and subsequently phenol and phosphate.

Biodegradation Kinetics : The rate of IPPP biodegradation varies significantly depending on the environmental matrix and conditions. In semicontinuous activated sludge studies, a primary biodegradation of 49% was observed. hep.com.cn Ultimate biodegradation, measured by the evolution of radiolabeled CO2 from C-14 labeled IPPP in activated sewage sludge under aerobic conditions, reached 9.4% in 7 days, 48.8% in 28 days, and 61.8% in 48 days. hep.com.cn In freshwater sediment, the degradation is slower; under aerobic conditions, after 4 weeks, only 2.0% to 8.4% of the compound was mineralized to CO2. hep.com.cn Under anaerobic conditions in freshwater sediment, the mineralization was even lower. hep.com.cn A river die-away study showed more rapid primary biodegradation, with rates of 50% after 3 days and 80% after 21 days. nih.gov

Table 1: Biodegradation of Diphenyl p-isopropylphenyl phosphate in Various Media


Environmental MediumConditionTime PeriodDegradation/Removal (%)Reference
Activated Sludge (Semicontinuous)Aerobic-49% (Primary) hep.com.cn
Activated Sludge (Static)Aerobic7 days9.4% (Ultimate, as 14CO2) hep.com.cn
Activated Sludge (Static)Aerobic28 days48.8% (Ultimate, as 14CO2) hep.com.cn
Activated Sludge (Static)Aerobic48 days61.8% (Ultimate, as 14CO2) hep.com.cn
River Water (Die-Away Test)-3 days50% (Primary) mdpi.com
River Water (Die-Away Test)-21 days80% (Primary) hep.com.cn
Freshwater SedimentAerobic4 weeks2.0-8.4% (Ultimate, as 14CO2) hep.com.cn
Freshwater SedimentAnaerobic4 weeks1.1-7.3% (Ultimate, as 14CO2) hep.com.cn

Environmental Transport and Distribution of Diphenyl p-isopropylphenyl phosphate

The movement and final destination of IPPP in the environment are governed by its physicochemical properties, which dictate its distribution across air, water, soil, and sediment.

Table 2: Physicochemical Properties of Diphenyl p-isopropylphenyl phosphate Influencing Environmental Transport


PropertyValueImplication for Transport & DistributionReference
Log Kow5.31High potential for bioaccumulation and sorption to organic matter. mdpi.com
Koc (estimated)18,400Expected to be immobile in soil and to partition strongly to sediment. mdpi.com
Vapor Pressure3.5 x 10-7 mmHgLow volatility; atmospheric transport likely occurs via adsorption to particulate matter. mdpi.com
Henry's Law Constant2.1 x 10-9 atm-m3/moleSlow volatilization from water surfaces. hep.com.cn
Water SolubilityInsoluble (<1 mg/mL)Limited distribution in the aqueous phase; favors partitioning to solids. mdpi.com

Atmospheric Transport and Deposition of Diphenyl p-isopropylphenyl phosphate

Due to its low vapor pressure, IPPP is not highly volatile. nih.govHowever, it can enter the atmosphere and undergo long-range transport while adsorbed to airborne particulate matter like dust and aerosols. hep.com.cnmdpi.comOnce in the atmosphere, particulate-bound IPPP may be removed through dry deposition. hep.com.cnWhile the vapor phase is degraded relatively quickly, the particle-bound fraction can be transported to remote regions. hep.com.cnnih.gov

Aquatic Transport and Sedimentation of Diphenyl p-isopropylphenyl phosphate

When released into aquatic systems, the fate of IPPP is dominated by its high hydrophobicity (Log Kow = 5.31) and low water solubility. nih.govThese properties cause it to adsorb strongly to suspended solids and organic matter in the water column. nih.govConsequently, IPPP is expected to partition rapidly from the water phase into the sediment, which serves as the primary environmental sink for this compound. nih.govIts low Henry's Law constant indicates that volatilization from water bodies is a very slow process, with an estimated half-life of around 907 days from a model river. hep.com.cnThe transport of IPPP in aquatic environments is therefore closely linked to the movement and deposition of sediment particles. researchgate.net

Terrestrial Mobility and Soil-Plant Transfer of Diphenyl p-isopropylphenyl phosphate

In terrestrial environments, the mobility of IPPP is very low. Its high estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 18,400 suggests it is immobile in soil, as it binds tightly to soil organic matter. nih.govThis strong sorption minimizes leaching into groundwater. nih.gov Despite its immobility in soil, IPPP can be taken up by plants. hep.com.cnnih.govRoot uptake is considered the main pathway for organophosphate flame retardants to enter plants, and this is generally a passive process that does not require metabolic energy. hep.com.cnnih.govOnce in the roots, the ability of the compound to be translocated to the shoots and leaves depends on its physicochemical properties. nih.govMore hydrophobic compounds like IPPP tend to be retained in the roots, while less hydrophobic compounds are more easily transported within the plant's vascular system. nih.govnih.govTherefore, while IPPP can be absorbed by plant roots from contaminated soil, significant transfer to the edible portions of crops may be limited. hep.com.cn

Bioaccumulation and Biotransformation of Diphenyl p-isopropylphenyl phosphate in Biological Systems

Diphenyl p-isopropylphenyl phosphate (p-IPPDPP) is a member of the isopropylated triaryl phosphate esters, which are complex chemical mixtures. industrialchemicals.gov.auuzh.ch These substances, often designated as UVCB (Unknown or Variable Composition, Complex Reaction Products and Biological Materials), are utilized as flame retardants and plasticizers in a variety of commercial and industrial applications. industrialchemicals.gov.auservice.gov.uk Commercial formulations of isopropylated triphenyl phosphates (IPPs) typically contain a mix of non-isopropylated triphenyl phosphate (TPHP) alongside mono-, di-, and tri-isopropylated congeners, with the isopropyl group attached at the ortho, meta, or para position of the phenyl rings. industrialchemicals.gov.auuzh.ch The environmental behavior of a specific isomer like p-IPPDPP is therefore often considered within the context of these broader mixtures.

The potential for a chemical to accumulate in living organisms, known as bioaccumulation, is a critical factor in its environmental risk assessment. This process includes bioconcentration (uptake from water) and biomagnification (accumulation through the food chain). fao.org A key indicator for bioaccumulation potential is the octanol-water partition coefficient (Log Kow), which measures a chemical's hydrophobicity. Substances with a Log Kow greater than 3 are generally recommended for bioconcentration testing. fao.org

For isopropylphenyl diphenyl phosphate, a measured Log Kow of 5.31 has been reported. service.gov.uk Based on this value, a bioconcentration factor (BCF) of 6390 was calculated, suggesting a high potential for bioconcentration in aquatic organisms. service.gov.uk The BCF represents the ratio of a chemical's concentration in an organism to its concentration in the surrounding water. regulations.gov

However, despite the high calculated BCF, an environmental risk assessment conducted for the UK Environment Agency on lower alkylated products, termed "isopropylphenyl diphenyl phosphate," concluded that the substance does not meet the criteria for being considered a bioaccumulative (B) substance. service.gov.uk The assessment noted potential risks for surface water, sediment, and secondary poisoning in freshwater and terrestrial food chains for isopropylphenyl diphenyl phosphate. service.gov.uk Specific, experimentally derived BCF or bioaccumulation factor (BAF) values for Diphenyl p-isopropylphenyl phosphate in various organisms are not widely available in the cited literature. Studies in Sprague Dawley rats exposed to a mixture of isopropylated phenyl phosphates (IPP) showed that the compounds are taken up following oral ingestion. nih.gov

Table 1: Bioaccumulation Data for Isopropylphenyl Diphenyl Phosphate

ParameterValueMethodSource
Log Kow5.31Measured service.gov.uk
Bioconcentration Factor (BCF)6390Calculated from Log Kow service.gov.uk
Bioaccumulation PotentialDoes not meet 'B' criteriaEnvironmental Risk Assessment service.gov.uk

Once taken up by an organism, foreign compounds like Diphenyl p-isopropylphenyl phosphate can be chemically altered through metabolic processes, a phenomenon known as biotransformation. These pathways often involve Phase I reactions (like oxidation and hydrolysis) and Phase II reactions (conjugation).

The in vitro metabolism of 4-isopropylphenyl diphenyl phosphate (4IPPDPP), the specific para-isomer, has been investigated using human liver S9 subcellular fractions. acs.org This research provides insight into the potential metabolic fate of the compound in biological systems. The primary metabolic pathways observed were hydrolysis and hydroxylation. acs.org

During these experiments, several biotransformation products, or metabolites, were identified. Parent compound depletion was monitored alongside the formation of suspected metabolites such as diphenyl phosphate (DPHP) and isopropylphenyl phenyl phosphate (ip-PPP). acs.org Furthermore, two novel metabolites of isopropylated triphenyl phosphate were tentatively identified via high-resolution mass spectrometry: mono-isopropenylphenyl diphenyl phosphate and hydroxy-isopropylphenyl diphenyl phosphate. acs.org The formation of DPHP indicates a hydrolysis pathway where one of the phenyl groups is cleaved from the phosphate ester. The identification of hydroxylated products points to an oxidation pathway, a common Phase I detoxification mechanism.

Studies on related compounds, such as triphenyl phosphate (TPHP), in aquatic invertebrates like Daphnia magna have also identified diphenyl phosphate and hydroxylated triphenyl phosphate as key biotransformation products, suggesting similar metabolic pathways may occur for substituted analogues like p-IPPDPP in aquatic ecosystems. nih.gov

Table 2: Identified Biotransformation Products of 4-Isopropylphenyl Diphenyl Phosphate (in vitro)

Metabolite NameMetabolic PathwaySource
Diphenyl phosphate (DPHP)Hydrolysis acs.org
Isopropylphenyl phenyl phosphate (ip-PPP)Hydrolysis acs.org
Mono-isopropenylphenyl diphenyl phosphateOxidation (Dehydrogenation) acs.org
Hydroxy-isopropylphenyl diphenyl phosphateOxidation (Hydroxylation) acs.org

Mechanistic Toxicology of Diphenyl P Isopropylphenyl Phosphate

In Vitro Mechanistic Toxicological Studies of Diphenyl p-isopropylphenyl phosphate (B84403)

In vitro studies provide a foundational understanding of the molecular and cellular interactions of Diphenyl p-isopropylphenyl phosphate and related IPP mixtures. These assays help to elucidate the specific pathways and mechanisms that may underlie toxicity observed in whole organisms.

Research utilizing various cell and embryonic models has begun to uncover the cellular toxicity pathways affected by IPP mixtures. Studies on zebrafish embryos exposed to IPP have revealed the disruption of gene sets associated with crucial biological processes, including DNA methylation, neurotransmitter synthesis, and eye development. nih.gov This suggests that IPP can fundamentally alter cellular programming and function during early development.

Morphologically, exposure to IPP mixtures in zebrafish embryos has been shown to induce distinct phenotypic abnormalities, such as pericardial and yolk sac edema, as well as spinal curvature. nih.gov At the neurochemical level, these mixtures have been observed to increase the levels of the neurotransmitter dopamine (B1211576) and its metabolite, 3-methoxytyramine, indicating a disruption of dopaminergic signaling pathways. nih.gov Furthermore, studies using in vitro models with rat primary brainspheres have categorized IPP as a developmental neurotoxicant. nih.gov

While direct studies on the cellular toxicity of the p-isopropylphenyl isomer are limited, research on TPHP, a major component of IPP mixtures, provides relevant insights. TPHP has been demonstrated to induce apoptosis (programmed cell death) in human corneal epithelial cells through a caspase-dependent mitochondrial pathway and to trigger apoptosis and the production of reactive oxygen species in human skin cells. mdpi.com

Genotoxicity assessments are critical for determining a chemical's potential to damage genetic material. Based on available data, commercial IPP formulations are generally not considered to be genotoxic. uzh.chindustrialchemicals.gov.au A key study evaluated a mixture of isopropyl phenyl diphenyl phosphate isomers using the Salmonella/E.coli Mutagenicity Test, commonly known as the Ames test. The results of this assay were negative, indicating that the substance did not cause gene mutations in the tested bacterial strains. nih.govnih.gov

Table 1: Genotoxicity Assessment of Isopropyl Phenyl Diphenyl Phosphate (Mixed Isomers)
Test SystemAssayResultReference
Salmonella typhimurium and Escherichia coliBacterial Reverse Mutation Assay (Ames Test)Negative nih.govnih.gov
Various in vitro and in vivo systemsGeneral Genotoxicity Studies (Commercial IPTPP formulations)Not Genotoxic uzh.chindustrialchemicals.gov.au

A significant mechanism of toxicity for many organophosphate esters is their interaction with nuclear receptors, which are critical regulators of development, metabolism, and reproduction. Research shows that different IPP isomers have distinct activities at these receptors.

Studies focusing on the ortho-isomer, 2-isopropylphenyl diphenyl phosphate (2-IPPDPP), found that it functions as an antagonist to multiple nuclear receptors in the Japanese medaka model, including the estrogen receptor (mER), retinoic acid receptor (mRAR), and retinoid X receptor (mRXR). acs.org Broader IPP mixtures have been shown to inhibit retinoic acid receptor alpha (RARα) in vitro, without a similar effect on RARβ or RARγ. nih.govresearchgate.net This specific inhibition of RARα signaling is a key pathway implicated in the developmental toxicity of IPP. nih.gov

For comparison, TPHP, a component of these mixtures, has been found to inhibit human RARα, RARβ, and RARγ and to act as a potent agonist for peroxisome proliferator-activated receptor gamma (PPARγ). nih.govnih.gov High-throughput screening of various organophosphate flame retardants has also pointed to broader biological activities, including mitochondrial toxicity, activation of the constitutive androstane (B1237026) receptor (CAR), and decreased activity of the androgen receptor (AR). wa.gov

Table 2: Receptor-Mediated Effects of Isopropylated Phenyl Phosphates
Compound/MixtureReceptorEffectTest SystemReference
2-Isopropylphenyl diphenyl phosphate (ortho-isomer)Estrogen Receptor (mER)AntagonistJapanese Medaka (in vitro) acs.org
2-Isopropylphenyl diphenyl phosphate (ortho-isomer)Retinoic Acid Receptor (mRAR)AntagonistJapanese Medaka (in vitro) acs.org
2-Isopropylphenyl diphenyl phosphate (ortho-isomer)Retinoid X Receptor (mRXR)AntagonistJapanese Medaka (in vitro) acs.org
Isopropylated Phenyl Phosphate (IPP) MixtureRetinoic Acid Receptor α (RARα)InhibitionCHO cells (in vitro) nih.govresearchgate.net
Triphenyl phosphate (TPHP)Peroxisome Proliferator-Activated Receptor γ (PPARγ)AgonistHuman cell lines (in vitro) nih.gov

In Vivo Mechanistic Toxicological Investigations of Diphenyl p-isopropylphenyl phosphate

In vivo studies in animal models provide crucial information on how Diphenyl p-isopropylphenyl phosphate affects complex biological systems, including systemic, developmental, and reproductive health.

Neurotoxicity: The neurotoxic potential of IPP mixtures is highly dependent on the specific isomeric composition, particularly the presence of ortho-substituted isomers. industrialchemicals.gov.au The proposed mechanism involves the metabolite phenyl saligenin phosphate, which is formed from 2-substituted (ortho) isomers and leads to the inhibition of neuropathy target esterase (NTE), a hallmark of organophosphate-induced delayed neurotoxicity (OPIDN). uzh.ch Studies in hens demonstrated that while the ortho-isomer (o-isopropylphenyl diphenyl phosphate) induced signs of OPIDN, the para-isomer (p-isopropylphenyl diphenyl phosphate) did not. industrialchemicals.gov.au In rodent studies, IPP exposure has been linked to the inhibition of brain cholinesterase activity. wa.gov Behavioral studies in zebrafish have shown that IPP exposure leads to hypoactivity, suggesting deficits in sensorimotor function. nih.gov

Organ-Specific Effects: The liver and adrenal glands have been identified as primary target organs for IPP toxicity. In Wistar rats, dietary exposure to IPTPP led to dose-related increases in the weight of both the liver and adrenal glands. mcmaster.ca Histopathological examination revealed hypertrophy and an accumulation of neutral lipids in the zona fasciculata cells of the adrenal cortex. researchgate.netmcmaster.ca Furthermore, IPP exposure was associated with elevated serum levels of total cholesterol and high-density lipoprotein cholesterol. mcmaster.ca Other studies in rats noted increased adrenal and relative ovary weights, accompanied by microscopic changes in the ovaries, at the lowest tested doses. wa.gov

Table 3: Summary of In Vivo Systemic Toxicity of Isopropylated Phenyl Phosphate (IPP) Mixtures
EffectOrgan/SystemKey Mechanistic FindingModel OrganismReference
Organophosphate-Induced Delayed Neurotoxicity (OPIDN)Nervous SystemCaused by ortho-isomer, not para-isomer; involves inhibition of Neuropathy Target Esterase (NTE).Hen uzh.chindustrialchemicals.gov.au
Cholinesterase InhibitionBrainInhibition of cholinesterase activity.Rat wa.gov
Hypertrophy and Lipid AccumulationAdrenal Gland (Cortex)Increased adrenal weight and lipid accumulation in zona fasciculata cells.Rat researchgate.netmcmaster.ca
HepatotoxicityLiverIncreased liver weight.Rat mcmaster.ca
Metabolic DisruptionSystemicElevated serum total cholesterol and HDL.Rat mcmaster.ca

IPP mixtures have been shown to be developmental and reproductive toxicants in animal models. Studies in Sprague-Dawley rats demonstrated that perinatal exposure to IPP negatively affected reproductive performance, resulting in a reduction in the number of live pups and decreased pup survival. nih.govoup.com The ability of IPP to be transferred from the mother to offspring during gestation and lactation has been confirmed. nih.govnih.govoup.com

Offspring exposed to IPP during these critical developmental windows exhibited a range of toxic effects, including reduced body weights, delayed onset of puberty, and decreased cholinesterase activity. nih.govnih.govoup.com The mechanisms underlying these effects are linked to the endocrine-disrupting properties of IPP components. In Japanese medaka, the anti-receptor activities of the ortho-isomer (2-IPPDPP) were directly linked to adverse reproductive outcomes, including ovarian retardation, lower egg production, and increased mortality of embryos. acs.org In zebrafish, the disruption of retinoic acid signaling via RARα inhibition and epigenetic changes, such as DNA hypermethylation, are considered key pathways for IPP-induced developmental toxicity. nih.govresearchgate.net

Table 4: Summary of In Vivo Developmental and Reproductive Toxicity Pathways of Isopropylated Phenyl Phosphate (IPP)
EffectKey Mechanistic FindingModel OrganismReference
Reduced Fertility and Pup SurvivalPerturbed reproductive performance in dams.Rat nih.govoup.com
Delayed PubertyObserved in offspring exposed perinatally.Rat nih.govnih.gov
Ovarian Retardation and Reduced Egg ProductionLinked to antagonism of Estrogen, Retinoic Acid, and Retinoid X receptors by the ortho-isomer.Japanese Medaka acs.org
Developmental AbnormalitiesLinked to inhibition of Retinoic Acid Receptor α (RARα) and DNA hypermethylation.Zebrafish nih.govresearchgate.net
Trans-generational ExposureDemonstrated transfer from dam to fetus/pup during gestation and lactation.Rat nih.govoup.com

Immunotoxicity and Endocrine Disruption Mechanisms of Diphenyl p-isopropylphenyl phosphate

The mechanisms through which diphenyl p-isopropylphenyl phosphate and related compounds exert toxicity involve interactions with the immune and endocrine systems. While direct immunotoxicity data for the specific para-isomer are limited, studies on IPP mixtures and other OPFRs indicate potential for inflammatory responses and endocrine disruption.

Endocrine Disruption Mechanisms

Commercial mixtures of isopropylated triphenyl phosphates (IPP) have been shown to act as endocrine-disrupting chemicals (EDCs). nih.govsanjosefuncmed.com The endocrine system can be affected at multiple levels, including the disruption of steroidogenesis and interference with hormone metabolism. researchgate.net

In vitro studies on MA-10 mouse tumor Leydig cells demonstrated that exposure to an IPP mixture significantly increased basal progesterone (B1679170) production. nih.gov This suggests a direct effect on steroid biosynthesis pathways within these critical reproductive cells. Furthermore, the IPP mixture was also found to enhance dibutyryl cyclic adenosine (B11128) monophosphate (dbcAMP)-stimulated steroid production, indicating a potential to amplify hormonal signaling pathways. nih.gov In vivo studies support these findings, with IPP exposure in rats leading to adverse effects on reproductive organs and decreased fertility. tri-iso.com Inhalation exposure to an aerosolized commercial product containing IPTPP in rats resulted in ovarian hypertrophy in females. wa.gov The parent compound, triphenyl phosphate (TPHP), has also been identified as an endocrine disruptor, with demonstrated estrogenic, androgenic, and/or steroidogenic activity in fish, leading to impaired fertility and reproductive capacity. researchgate.net

Immunotoxicity

Evidence for immunotoxicity is primarily linked to inflammatory responses. Inhalation studies with a commercial IPP product in rats for 90 days resulted in pulmonary and heart inflammation. wa.gov While the specific contribution of the p-isopropylphenyl isomer to this effect is unknown, it indicates that the mixture as a whole can provoke an inflammatory response in vital organs. Polyphosphates, as a class, have been shown to elicit proinflammatory responses through the activation of the nuclear factor-kappa B (NF-κB) pathway, which could be a potential, though unconfirmed, mechanism for IPP-induced inflammation.

Molecular and Cellular Mechanisms Underlying Diphenyl p-isopropylphenyl phosphate Toxicity

The toxicity of diphenyl p-isopropylphenyl phosphate and its related isomers stems from interactions at the molecular and cellular levels, leading to a cascade of events including oxidative stress and inflammation.

Molecular Targets and Interaction Profiles of Diphenyl p-isopropylphenyl phosphate

Research has identified several molecular targets for IPP mixtures. These interactions are key to understanding the downstream toxicological effects.

One significant target is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . In vitro investigations have shown that IPP mixtures can stimulate adipogenesis, with at least one mechanism being the activation of PPARγ and the induction of its transcriptional activity.

Another identified molecular target is the Retinoic Acid Receptor (RAR) . In vitro assays using Chinese Hamster Ovary (CHO) cells exposed to an IPP mixture showed a significant inhibition of retinoic acid receptor α (RARα), while RARβ and RARγ were not affected. nih.gov This specific inhibition suggests a targeted disruption of retinoic acid signaling, which is crucial for embryonic development.

IPP mixtures have also been shown to inhibit key enzymes in the nervous system. A commercial mixture containing IPP was found to cause brain cholinesterase inhibition in rodents. wa.gov Furthermore, IPP administration to hens resulted in a significant inhibition of neurotoxic esterase (NTE) . harwick.com This inhibition is a critical initiating event for organophosphate-induced delayed neurotoxicity (OPIDN).

Molecular TargetObserved EffectTest SystemReference
Peroxisome Proliferator-Activated Receptor gamma (PPARγ)Activation, stimulation of adipogenesisIn vitro wa.gov
Retinoic Acid Receptor α (RARα)InhibitionIn vitro (CHO cells) nih.gov
CholinesteraseInhibitionIn vivo (rodents) wa.gov
Neurotoxic Esterase (NTE)InhibitionIn vivo (hens) harwick.com

Oxidative Stress and Inflammatory Responses Induced by Diphenyl p-isopropylphenyl phosphate

Oxidative stress is a key mechanism underlying the toxicity of many organophosphates. Studies have shown that exposure to IPP mixtures can lead to an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them.

In an in vitro study using MA-10 mouse Leydig cells, all tested OPFRs, including an IPP mixture, significantly increased the production of superoxide (B77818), a primary reactive oxygen species. nih.gov This indicates that IPP can induce a state of oxidative stress at the cellular level. This overproduction of superoxide can damage cellular components like lipids, proteins, and DNA.

The inflammatory responses noted in vivo, such as pulmonary and heart inflammation in rats following inhalation of an IPP mixture, are likely linked to this induction of oxidative stress. wa.gov Oxidative stress is a well-known trigger for inflammatory signaling pathways, potentially leading to the tissue damage observed in toxicological studies.

Structure-Activity Relationships and Toxicological Predictive Modeling for Diphenyl p-isopropylphenyl phosphate

The toxicity of isopropylated triphenyl phosphates is highly dependent on the specific isomeric structure, particularly the position of the isopropyl group on the phenyl ring. This structure-activity relationship (SAR) is most evident in the context of neurotoxicity.

The critical health effect of organophosphate-induced delayed neurotoxicity (OPIDN) is strongly linked to the presence of ortho-substituted isomers. industrialchemicals.gov.au Studies comparing the specific isomers of isopropylphenyl diphenyl phosphate in hens, a standard model for OPIDN, have provided clear evidence for this SAR.

o-isopropylphenyl diphenyl phosphate (the ortho-isomer) administered orally to hens caused OPIDN and a significant decrease in neuropathy target esterase (NTE) activity. industrialchemicals.gov.au

p-isopropylphenyl diphenyl phosphate (the para-isomer) did not produce any signs of OPIDN in hens, even at doses significantly higher than the neurotoxic dose of the ortho-isomer. industrialchemicals.gov.au

This demonstrates that the substitution position of the isopropyl group is a critical determinant of neurotoxic potential, with the para-isomer being substantially less toxic in this regard than the ortho-isomer.

IsomerTest AnimalEffect (OPIDN)Reference
o-isopropylphenyl diphenyl phosphateHenInduced OPIDN industrialchemicals.gov.au
p-isopropylphenyl diphenyl phosphateHenDid not induce OPIDN industrialchemicals.gov.au

Toxicological predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) models, can be employed to predict the toxicity of chemicals based on their molecular structure. For organophosphates, these models can help estimate toxic endpoints and prioritize substances for further testing, reducing the reliance on animal studies. The distinct toxicological profiles of the ortho- and para-isomers of isopropylphenyl diphenyl phosphate highlight the importance of structural features and provide valuable data for the development and validation of such predictive models.

Advanced Analytical Methodologies for Diphenyl P Isopropylphenyl Phosphate

Sample Preparation Techniques for Quantitative Analysis of Diphenyl p-isopropylphenyl phosphate (B84403)

Effective sample preparation is a critical first step to isolate DpIPP from the sample matrix and remove interfering substances, thereby ensuring accurate and reliable quantification.

Extraction Methods from Complex Environmental and Biological Matrices for Diphenyl p-isopropylphenyl phosphate

The choice of extraction method for DpIPP depends on the nature of the sample matrix. Common techniques include solid-phase extraction (SPE), microwave-assisted extraction (MAE), and accelerated solvent extraction (ASE).

For environmental samples such as water, solid-phase extraction is a widely used technique. researchgate.net In a typical SPE procedure, a water sample is passed through a cartridge containing a solid sorbent, which retains the DpIPP. The analyte is then eluted with a small volume of an organic solvent. eurofins.com For instance, a method for analyzing organophosphate flame retardants in water involves passing a 500-mL sample through an SPE cartridge to extract the analytes. researchgate.net

In the case of solid environmental matrices like dust and sediment, methods like ultrasonic-assisted extraction (UAE) and pressurized liquid extraction (PLE) are employed. For example, isopropylated phenyl phosphates, including DpIPP, can be extracted from workplace air samples collected on quartz filters using ethyl acetate (B1210297) in an ultrasonic bath. researchgate.net A study on organophosphorus flame retardants in indoor dust utilized ultrasonication with a toluene/acetone mixture for extraction. nih.gov

For biological matrices such as blood plasma and tissue, which are more complex, different extraction strategies are necessary. Microporous membrane liquid-liquid extraction (MMLLE) has been developed for the extraction of lipophilic compounds like organophosphate esters from human blood plasma. nih.gov This technique utilizes a semi-permeable membrane to separate the aqueous sample from an organic extraction solvent, minimizing the co-extraction of lipids. nih.gov Another approach for biological samples is accelerated solvent extraction (ASE), which has been shown to be effective for extracting contaminants from matrices like fish tissue. nih.gov

Interactive Data Table: Comparison of Extraction Methods for DpIPP and Related Compounds

Matrix Type Extraction Method Key Parameters Recovery (%) Reference
WaterSolid-Phase Extraction (SPE)Eluent: Methanol>80 researchgate.net
Workplace Air (on filter)Ultrasonic-Assisted Extraction (UAE)Solvent: Ethyl acetate98.9 ± 6 researchgate.net
Human Blood PlasmaMicroporous Membrane Liquid-Liquid Extraction (MMLLE)-72-83 nih.gov
Fish TissueAccelerated Solvent Extraction (ASE)-Good nih.gov
SedimentMethanol-water refluxSolvent: Methanol-water (9+1)88 nih.gov

Clean-up and Derivatization Strategies for Diphenyl p-isopropylphenyl phosphate Analysis

Following extraction, a clean-up step is often essential to remove co-extracted matrix components that could interfere with the analysis. For complex extracts from fish and sediment, gel permeation chromatography (GPC) followed by alumina (B75360) column chromatography is a common clean-up procedure. nih.gov For heavily contaminated extracts from air sampling, solid-phase extraction can be used as a purification step. researchgate.net

Derivatization, the chemical modification of an analyte to enhance its analytical properties, is sometimes employed in the analysis of organophosphate flame retardant metabolites. For the analysis of urinary metabolites, derivatization with pentafluorobenzyl bromide can be performed to improve their volatility and detectability by gas chromatography. researchgate.net However, for the parent compound, DpIPP, direct analysis without derivatization is more common, particularly with liquid chromatography-mass spectrometry.

Chromatographic Techniques for the Separation and Detection of Diphenyl p-isopropylphenyl phosphate

Chromatographic techniques are the cornerstone of DpIPP analysis, providing the necessary separation from other compounds and sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Diphenyl p-isopropylphenyl phosphate

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like DpIPP. chemijournal.com In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. ijarnd.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for definitive identification. nih.gov

GC-MS has been successfully applied to determine isopropylated triphenyl phosphates in workplace air. researchgate.netresearchgate.net The method involves separating the components on a capillary column and detecting them with a mass-selective detector. researchgate.net For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) can be utilized. kennesaw.edu This technique involves selecting a specific precursor ion and monitoring its fragmentation into product ions, which significantly reduces background noise and improves quantification limits. chemijournal.comkennesaw.edu

Interactive Data Table: GC-MS Parameters for Isopropylated Phenyl Phosphate Analysis

Parameter Condition Reference
Instrument Gas chromatograph with mass-selective detector (MSD) researchgate.net
Capillary Column 30 m length, 0.25 mm inner diameter, 0.25 µm film thickness researchgate.net
Injection Volume 1 µl researchgate.net
Quantification Based on a calibration function using an internal standard (D15-triphenyl phosphate) researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Diphenyl p-isopropylphenyl phosphate

Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of less volatile or thermally labile compounds and has become a preferred method for many organophosphate flame retardants. nih.govresearchgate.net In LC-MS, the sample is separated in the liquid phase before being introduced into the mass spectrometer. nih.gov A key advantage of LC-MS is its ability to analyze a wide range of compounds without the need for derivatization. researchgate.net

LC coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the analysis of DpIPP and its metabolites in various matrices. nih.gov For example, a method for analyzing diphenyl phosphate (a metabolite of triphenyl phosphate, structurally related to DpIPP) in urine uses LC-MS/MS with atmospheric pressure chemical ionization (APCI). nih.gov This method demonstrates the capability of LC-MS/MS to achieve low detection limits in complex biological fluids. nih.gov

Interactive Data Table: LC-MS/MS Parameters for Diphenyl Phosphate Analysis in Urine

Parameter Condition Reference
Instrument Agilent 1200 series LC with Agilent 6410B triple quadrupole MS nih.gov
Column Kinetex XBC18 (100 mm x 2.1 mm; 2.6 μm) nih.gov
Mobile Phases LC/MS grade water and MeOH nih.gov
Ionization Mode Atmospheric pressure chemical ionization (APCI) in negative mode nih.gov
Detection Limit (DPP) 204 pg mL−1 nih.gov

Advanced Hyphenated Techniques for Comprehensive Diphenyl p-isopropylphenyl phosphate Profiling

Hyphenated techniques, which involve the coupling of two or more analytical instruments, provide enhanced analytical capabilities for complex samples. ajrconline.orgresearchgate.net The combination of different separation and detection techniques can offer a more comprehensive profile of DpIPP and related compounds in a sample. ajrconline.org

While GC-MS and LC-MS are themselves hyphenated techniques, further combinations can be employed. For instance, coupling liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) can provide detailed structural information about unknown compounds or isomers present in a sample. ajrconline.org The online coupling of LC with both MS and NMR (LC-NMR-MS) offers unparalleled chemical information, where MS provides molecular weight and fragmentation data, and NMR elucidates the detailed chemical structure. ajrconline.org These advanced techniques are particularly valuable for identifying novel metabolites or transformation products of DpIPP in environmental and biological systems.

Spectroscopic and Emerging Analytical Approaches for Diphenyl p-isopropylphenyl phosphate Characterization

Advanced analytical methodologies are crucial for the detailed characterization and quantification of Diphenyl p-isopropylphenyl phosphate (p-IPPDP), an organophosphate compound of industrial relevance. Spectroscopic techniques provide in-depth structural information, while emerging electrochemical and biosensor-based methods offer sensitive detection capabilities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Diphenyl p-isopropylphenyl phosphate and its Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including Diphenyl p-isopropylphenyl phosphate and its potential metabolites. slideshare.netresearchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, while phosphorus-31 (³¹P) NMR is particularly valuable for characterizing organophosphorus compounds. researchgate.netoxinst.com

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of p-IPPDP is expected to show distinct signals corresponding to the aromatic protons of the two phenyl groups and the p-isopropylphenyl group, as well as the aliphatic protons of the isopropyl moiety. brynmawr.edu The integration of these signals provides quantitative information about the number of protons in each environment. Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. nih.gov The chemical shifts in both ¹H and ¹³C NMR are influenced by the electron-withdrawing phosphate group and the substitution pattern on the aromatic rings.

³¹P NMR Spectroscopy: As phosphorus-31 has a natural abundance of 100% and a nuclear spin of 1/2, ³¹P NMR is a highly sensitive and direct method for analyzing phosphorus-containing compounds. oxinst.com The ³¹P NMR spectrum of p-IPPDP would typically exhibit a single resonance, the chemical shift of which is characteristic of the phosphate ester environment. researchgate.net This technique is also instrumental in studying the metabolism of p-IPPDP, as the formation of metabolites such as diphenyl phosphate or isopropylphenyl phosphate would result in new signals with distinct chemical shifts in the ³¹P NMR spectrum. researchgate.netrsc.org The analysis of these metabolites is crucial for understanding the biotransformation pathways of the parent compound. Quantitative ³¹P NMR (qNMR) can be employed for the precise measurement of p-IPPDP and its phosphorylated metabolites in various matrices. mdpi.com

Advanced NMR Techniques: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure of p-IPPDP and its metabolites. slideshare.net Solid-state ³¹P NMR can also be utilized to study the interaction of p-IPPDP with surfaces, providing insights into its environmental fate. researchgate.net

Below is a table summarizing the expected NMR data for Diphenyl p-isopropylphenyl phosphate based on its known structure.

Table 1: Predicted NMR Spectral Data for Diphenyl p-isopropylphenyl phosphate

Nucleus Chemical Shift (ppm) Range Multiplicity Assignment
¹H 7.10 - 7.40 Multiplet Aromatic protons (phenyl groups)
¹H 7.00 - 7.20 Multiplet Aromatic protons (isopropylphenyl group)
¹H 2.80 - 3.00 Septet -CH (isopropyl group)
¹H 1.20 - 1.30 Doublet -CH₃ (isopropyl group)
¹³C 140 - 155 Singlet Aromatic carbons attached to oxygen
¹³C 120 - 135 Singlet Other aromatic carbons
¹³C 30 - 35 Singlet -CH (isopropyl group)
¹³C 20 - 25 Singlet -CH₃ (isopropyl group)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Diphenyl p-isopropylphenyl phosphate

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of Diphenyl p-isopropylphenyl phosphate through the analysis of its molecular vibrations. nih.govresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of p-IPPDP is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. researchgate.net Key absorption bands are expected for the P=O (phosphoryl) group, the P-O-C (phosphate ester) linkages, and the C-H and C=C bonds of the aromatic and isopropyl groups. researchgate.net The P=O stretching vibration typically appears as a strong band in the region of 1250-1350 cm⁻¹. The asymmetric and symmetric stretching vibrations of the P-O-C bonds are expected in the 950-1100 cm⁻¹ and 750-850 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group appears just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. researchgate.net The Raman spectrum of p-IPPDP would also reveal its characteristic vibrational modes. mdpi.comchemicalbook.com Due to the presence of multiple aromatic rings, the Raman spectrum is expected to be rich in signals corresponding to ring breathing and other skeletal vibrations, which are often strong in Raman scattering. rsc.org The symmetric vibrations of the molecule are typically more intense in the Raman spectrum compared to the IR spectrum. Surface-Enhanced Raman Scattering (SERS) could potentially be used for the sensitive detection of p-IPPDP adsorbed on metallic nanostructures.

The combination of IR and Raman spectroscopy allows for a comprehensive vibrational analysis of the molecule. rsc.org Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies and aid in the assignment of the experimental spectra. researchgate.net

The following table summarizes the characteristic vibrational frequencies for the main functional groups in Diphenyl p-isopropylphenyl phosphate.

Table 2: Characteristic Vibrational Frequencies for Diphenyl p-isopropylphenyl phosphate

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
P=O Stretching 1250 - 1350
P-O-C (Aryl) Asymmetric Stretching 1150 - 1250
P-O-C (Aryl) Symmetric Stretching 950 - 1100
C-H (Aromatic) Stretching 3000 - 3100
C-H (Aliphatic) Stretching 2850 - 2970
C=C (Aromatic) Stretching 1450 - 1600

Electrochemical and Biosensor-Based Detection Methods for Diphenyl p-isopropylphenyl phosphate

While spectroscopic methods provide detailed structural information, electrochemical and biosensor-based approaches are emerging as powerful tools for the sensitive and selective detection of organophosphate compounds like Diphenyl p-isopropylphenyl phosphate. cdc.gov

Electrochemical Detection: Electrochemical sensors offer advantages such as high sensitivity, rapid response, and potential for miniaturization and on-site analysis. rsc.org The detection of p-IPPDP could be achieved through its electrochemical oxidation or reduction at a modified electrode surface. mdpi.com The development of such a sensor would involve the selection of a suitable electrode material, such as glassy carbon, modified with nanomaterials like graphene, carbon nanotubes, or metallic nanoparticles to enhance the electrochemical signal and lower the detection limit. rsc.orgresearchgate.net For instance, a sensor could be designed based on the electrocatalytic oxidation of the phenolic moiety that could be generated upon hydrolysis of the phosphate ester. The performance of the sensor would be evaluated in terms of its linear range, limit of detection (LOD), selectivity, and stability.

Biosensor-Based Detection: Biosensors utilize a biological recognition element coupled with a transducer to provide a measurable signal in the presence of the target analyte. For organophosphates, the most common biosensor design is based on the inhibition of the enzyme acetylcholinesterase (AChE). While p-IPPDP itself may not be a potent AChE inhibitor, its potential metabolites could be. Alternatively, other enzymes such as organophosphorus hydrolase (OPH) could be employed for the direct detection of p-IPPDP. A potentiometric phosphate biosensor using pyruvate (B1213749) oxidase has also been described, which could be adapted for the detection of phosphate released from the enzymatic hydrolysis of p-IPPDP. rsc.org These biosensors can offer very high sensitivity and specificity.

The table below summarizes the performance characteristics of electrochemical and biosensor-based methods reported for the detection of related organophosphate compounds, illustrating the potential for developing similar methods for p-IPPDP.

Table 3: Performance of Emerging Analytical Methods for Related Organophosphate Compounds

Analytical Method Target Analyte Linear Range Limit of Detection (LOD) Reference
Electrochemical Sensor Profenofos 10.0 to 500.0 μM 0.09 μM rsc.org
Electrochemical Sensor N-Nitrosodiphenylamine 0.1 to 50 μM 33 nM rsc.org

Computational and Theoretical Studies on Diphenyl P Isopropylphenyl Phosphate

Computational Chemistry and Molecular Modeling of Diphenyl p-isopropylphenyl phosphate (B84403)

Molecular modeling techniques provide atomic-level insights into the physicochemical properties and biological interactions of chemical substances. While specific studies focusing solely on the para-isomer of isopropylphenyl diphenyl phosphate are scarce, research on the broader class of organophosphate flame retardants (OPFRs) and related triaryl phosphates provides a framework for understanding its potential behavior.

Molecular docking and molecular dynamics (MD) simulations are computational methods used to predict how a molecule (ligand), such as DPP-p-IPP, might bind to and interact with a biological target, typically a protein or receptor. nih.govnih.gov Docking predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex, while MD simulations provide insights into the stability and dynamics of this complex over time.

Although specific docking studies for DPP-p-IPP were not found, research on key OPFR metabolites like diphenyl phosphate (DPHP), a potential metabolite of DPP-p-IPP, reveals significant binding affinities to critical biological targets. nih.gov For instance, molecular docking has been used to investigate the interactions of OPFR metabolites with human estrogen receptors (ER) and mineralocorticoid receptors (MR), suggesting a potential for endocrine disruption. nih.gov In one such study, the metabolite DPHP exhibited strong binding to both MR and ER, forming stable complexes driven by multiple hydrophobic interactions. nih.gov

Similarly, integrated in silico approaches have been used to explore the binding mechanisms between various OPFRs and the tumor suppressor protein p53. nih.gov These studies found that hydrogen bonds and hydrophobic interactions were the dominant forces governing the binding, providing a basis for understanding the potential molecular initiating events for toxicity. nih.gov

Table 1: Example Molecular Docking Scores for OPFR Metabolites with Hormone Receptors This table presents data for related OPFR metabolites to illustrate the application of molecular docking in assessing potential biological interactions. Data for DPP-p-IPP is not available.

MetaboliteTarget ReceptorDocking Score (kcal/mol)Key Interacting Residues (Example)
DPHPMineralocorticoid Receptor (MR)-9.69Glu305, Arg343, Ile376, His475
DPHPEstrogen Receptor (ER)-7.52His475
BCIPPMineralocorticoid Receptor (MR)-9.69Ser297, Leu301, Glu305, Arg343
BDCIPPMineralocorticoid Receptor (MR)-9.83Glu305, Arg343, Ile376, His475

Source: Adapted from computational studies on OPFR metabolites. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a substance to its properties, such as its environmental fate. ecetoc.org These models are valuable for predicting endpoints like persistence, bioaccumulation, and mobility when experimental data is limited. ljmu.ac.uk

For complex mixtures like ITPs, environmental fate is often assessed for the mixture as a whole or for its primary components. A UK Environment Agency risk assessment utilized a Level III fugacity model to predict the environmental distribution of isopropylphenyl diphenyl phosphate (representing lower alkylated products) and tris(isopropylphenyl) phosphate (representing higher alkylated products). service.gov.uk Fugacity modeling is an in silico approach that predicts how a chemical will partition between different environmental compartments (air, water, soil, sediment) at a steady state.

The model predicted that regardless of the compartment of release (air, water, or soil), the vast majority of the substance would ultimately reside in soil and sediment, with very little remaining in air or water. service.gov.uk This suggests low volatility and a tendency to adsorb to solid matrices, which is consistent with the physicochemical properties of triaryl phosphates. service.gov.uk

Table 2: Predicted Environmental Distribution of Isopropylphenyl Diphenyl Phosphate Using a Level III Fugacity Model

Release Compartment% in Air% in Water% in Soil% in Sediment
Air (1000 kg/h)0.081.5894.73.62
Water (1000 kg/h)&lt;0.016.150.1393.7
Soil (1000 kg/h)&lt;0.010.1499.50.32

Source: Adapted from the UK Environment Agency Environmental Risk Evaluation Report for Isopropylated triphenyl phosphate. service.gov.uk

QSAR models are also extensively used to predict toxicological effects, helping to prioritize chemicals for further testing and fill data gaps in risk assessment. portlandpress.comjscimedcentral.com For OPFRs, QSAR models have been developed to predict various toxicities, including cytotoxicity, reproductive toxicity, and neurotoxicity. portlandpress.com Some advanced models aim to simultaneously design less toxic and highly effective flame retardants by creating comprehensive 3D-QSAR pharmacophore models that balance these two properties. portlandpress.com

A key source of toxicological data for building and validating QSAR models for ITPs comes from a 2021 report by the National Institute of Environmental Health Sciences (NIEHS). nih.gov This study investigated the biological potency of a commercial isopropylated phenol (B47542) phosphate (IPP) mixture in rats. Although this was an in vivo study, the resulting dose-response data are critical for in silico model development. The study identified several dose-related effects and calculated benchmark doses (BMDs) and their lower confidence limits (BMDLs) for various toxicological endpoints.

Table 3: Selected Toxicological Endpoints and Benchmark Doses (BMD/BMDL) for Isopropylated Phenol Phosphate (IPP) Mixture in Male Rats

Toxicological EndpointBMD (mg/kg)BMDL (mg/kg)
Decrease in serum albumin/globulin ratio51.327.0
Increase in relative liver weight55.833.7
Decrease in serum albumin concentration167.663.2
Decrease in creatinine (B1669602) level223.9158.9
Decrease in terminal body weight278.2187.3
Increase in absolute liver weight400.0246.0

Source: Adapted from NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of Isopropylated Phenol Phosphate. nih.gov These experimental BMD values serve as crucial inputs for developing and validating QSAR models that can predict the toxicity of individual isomers like DPP-p-IPP.

In Silico Approaches for Environmental Risk Assessment of Diphenyl p-isopropylphenyl phosphate

In silico approaches are foundational to modern chemical risk assessment, providing a tiered framework to evaluate potential risks to human health and the environment. mdpi.comnih.gov These methods range from data mining and literature analysis to complex probabilistic modeling.

Systematic review methodologies and text analytics tools are increasingly used by regulatory agencies to efficiently and transparently evaluate large bodies of scientific literature for chemical risk assessments. Tools like SWIFT-Review (Scientific Workflow for Improved Triage) employ pre-set literature search strategies to quickly identify studies most relevant for assessing human health and ecotoxicity hazards. epa.gov

The U.S. Environmental Protection Agency (EPA) has incorporated these methods into its risk evaluations for high-priority substances under the Toxic Substances Control Act (TSCA). epa.gov For instance, in the scope of the risk evaluation for Triphenyl Phosphate (TPP), a structurally related compound, the EPA utilized systematic review methods to screen and prioritize thousands of studies. epa.gov The process involves applying filters to search results from multiple databases to isolate studies containing relevant information on hazard, fate, and exposure. This approach ensures a comprehensive and reproducible literature review, forming the evidence base for the risk evaluation. While a specific risk evaluation for DPP-p-IPP using these tools has not been published, the framework applied to TPP demonstrates the established methodology that would be used for its assessment. epa.gov

Traditional risk assessments often rely on deterministic, single-point estimates (e.g., a risk quotient), which may not fully capture the variability and uncertainty inherent in exposure and toxicity data. nih.gov Probabilistic Risk Assessment (PRA) is an advanced approach that uses statistical distributions for key input parameters to generate a distribution of possible risk outcomes. nih.gov This provides a more complete characterization of risk, including the likelihood of exceeding a level of concern. nih.govnih.gov

PRA frameworks have been applied to OPFRs to refine risk characterizations. For example, a PRA was conducted for human health risks from exposure to TPHP and TDCPP via dust ingestion, integrating in vitro toxicity data with physiologically based toxicokinetic (PBTK) modeling. nih.gov This approach, known as in vitro to in vivo extrapolation (IVIVE), allows for the estimation of human equivalent doses from cell-based assays. The results indicated that while most populations were at low risk, some scenarios, particularly for children's exposure to TDCPP, suggested a moderately high risk. nih.gov

A UK risk evaluation for isopropylated triphenyl phosphate identified potential risks for surface water, sediment, and soil compartments based on deterministic risk quotients (Predicted Environmental Concentration/Predicted No-Effect Concentration). service.gov.uk Such an assessment sets the stage for a more detailed probabilistic analysis, which could quantify the uncertainties in both the exposure predictions and the ecotoxicological endpoints, leading to a more nuanced understanding of the potential risks posed by DPP-p-IPP and other components of the commercial mixtures.

Table of Mentioned Chemical Compounds

Compound Name Abbreviation
Diphenyl p-isopropylphenyl phosphate DPP-p-IPP
Isopropylated triaryl phosphate ITP
Triphenyl phosphate TPP / TPHP
Diphenyl phosphate DPHP
Bis(2-chloroethyl) phosphate BCEP
Bis(1-chloro-2-propyl) phosphate BCIPP
Bis(1,3-dichloro-2-propyl) phosphate BDCIPP
Tris(2-chloroethyl) phosphate TCEP
Tris(1,3-dichloro-2-propyl) phosphate TDCPP
Tri-cresyl phosphate TCP
Trixylenyl phosphate
2-isopropylphenyl diphenyl phosphate 2IPPDPP
4-isopropylphenyl diphenyl phosphate 4IPPDPP
2,4-diisopropylphenyl diphenyl phosphate 24DIPPDPP
bis(2-isopropylphenyl) phenyl phosphate B2IPPPP
Tris(3-isopropylphenyl) phosphate T3IPPP
Tris(4-isopropylphenyl) phosphate T4IPPP
4-tert-butylphenyl diphenyl phosphate 4tBPDPP
bis(4-tert-butylphenyl) diphenyl phosphate B4BPDPP
2-tert-butylphenyl diphenyl phosphate 2tBPDPP
bis(2-tert-butylphenyl) phenyl phosphate B2tBPPP
Mono-isopropylphenyl phenyl phosphate mono-ipPPP

Cumulative Risk Assessment Considerations for Diphenyl p-isopropylphenyl phosphate and Related Compounds

Cumulative risk assessment evaluates the combined risks from simultaneous exposure to multiple chemical substances that may have a common mechanism of toxicity. This approach is particularly relevant for Diphenyl p-isopropylphenyl phosphate, as it is a component of commercial IPTPP mixtures, leading to concurrent exposure with other isopropylated and non-isopropylated triaryl phosphates. industrialchemicals.gov.aunih.govacs.org

The primary concern with organophosphate compounds is their potential for neurotoxicity, often related to the inhibition of cholinesterase activity. epa.gov The toxicity of isopropylated triphenyl phosphates is known to be influenced by the position of the isopropyl group on the phenyl ring. Studies have shown that ortho-substituted isomers tend to be more neurotoxic than meta- or para-substituted isomers. industrialchemicals.gov.au Specifically, p-isopropylphenyl diphenyl phosphate did not produce organophosphorus-induced delayed neurotoxicity (OPIDN) in hens at high doses, in contrast to the o-isopropylphenyl diphenyl phosphate isomer which did show signs of OPIDN. industrialchemicals.gov.au This isomer-specific toxicity is a critical factor in the cumulative risk assessment of IPTPP mixtures.

A framework for the cumulative risk assessment of organophosphate pesticides has been developed by regulatory bodies like the U.S. Environmental Protection Agency (EPA). epa.govepa.gov This framework often utilizes a Relative Potency Factor (RPF) or Toxic Equivalency Factor (TEF) approach, where the toxicity of different compounds in a mixture is expressed in terms of a reference compound. epa.gov Applying such a framework to IPTPP mixtures would require robust toxicological data for each of the major isomers, including Diphenyl p-isopropylphenyl phosphate, to establish their relative potencies.

Human exposure to IPTPP is widespread, with metabolites of these compounds being detected in various human matrices. wa.gov This indicates that the general population is exposed to a mixture of these isomers. Therefore, a cumulative risk assessment must consider the combined effects of these exposures. The assessment should account for the different potencies of the isomers and the potential for additive or synergistic effects.

Recent research has also highlighted other potential health effects of IPTPP mixtures, including reproductive and developmental toxicity, which adds another layer of complexity to the cumulative risk assessment. nih.gov Studies in rats have shown that exposure to IPP mixtures can lead to adverse reproductive outcomes. nih.gov A comprehensive cumulative risk assessment should, therefore, consider multiple endpoints beyond neurotoxicity.

The following table summarizes the key considerations for the cumulative risk assessment of Diphenyl p-isopropylphenyl phosphate and related compounds:

ConsiderationRelevance to Diphenyl p-isopropylphenyl phosphate
Co-exposure to multiple isomers Diphenyl p-isopropylphenyl phosphate is a component of IPTPP mixtures, leading to simultaneous exposure to other isomers with varying toxicities.
Isomer-specific toxicity The para-isomer is less neurotoxic than the ortho-isomer, which must be factored into the assessment of the overall mixture's risk.
Common mechanism of toxicity Organophosphate esters can share a common mechanism of neurotoxicity (cholinesterase inhibition), necessitating a cumulative assessment.
Multiple toxicological endpoints Beyond neurotoxicity, evidence suggests potential for reproductive and developmental effects that should be included in a comprehensive risk assessment.
Human biomonitoring data The presence of IPTPP metabolites in human samples confirms widespread co-exposure and provides data for exposure assessment.

Emerging Research Themes and Interdisciplinary Perspectives on Diphenyl p-isopropylphenyl phosphate

Emerging research on Diphenyl p-isopropylphenyl phosphate is increasingly interdisciplinary, bridging environmental chemistry, toxicology, public health, and policy. This integrated approach is crucial for a comprehensive understanding of the compound's impact and for the development of effective management strategies.

Integration with Environmental Policy and Public Health Research

The integration of research findings on Diphenyl p-isopropylphenyl phosphate into environmental policy and public health initiatives is a critical emerging theme. As a component of IPTPP mixtures, this compound falls under the regulatory scrutiny of agencies that manage persistent, bioaccumulative, and toxic (PBT) chemicals. In the United States, the EPA has taken action on certain PBT chemicals under the Toxic Substances Control Act (TSCA), which includes isopropylated phosphate esters. dntb.gov.ua

This policy focus drives the need for more detailed research on the specific isomers of IPTPP, including the p-isomer, to inform risk management decisions. Environmental policies are increasingly moving towards a class-based approach for regulating chemicals with similar structures and toxicological profiles. This necessitates a thorough understanding of the relative risks posed by each component of the IPTPP mixture.

From a public health perspective, human biomonitoring studies are essential for assessing the extent of exposure to Diphenyl p-isopropylphenyl phosphate and its metabolites. nih.govnih.gov The detection of metabolites like isopropylphenyl phenyl phosphate (ip-PPP) in human urine provides direct evidence of exposure and can be linked to potential health outcomes through epidemiological studies. wa.gov Integrating this biomonitoring data with health records can offer valuable insights into the real-world health impacts of these compounds. nih.govnih.gov

The connection between environmental policy and public health is strengthened when research can demonstrate a clear link between exposure, adverse health effects, and the sources of the chemical. For Diphenyl p-isopropylphenyl phosphate, this involves tracing its presence in consumer products and the indoor environment to human exposure and then to potential health risks. This evidence base is vital for justifying regulatory actions and for developing public health guidance to minimize exposure.

Eco-Toxicological Modeling and Predictive Frameworks for Diphenyl p-isopropylphenyl phosphate Exposure

Eco-toxicological modeling and the development of predictive frameworks are key research areas for understanding the environmental risks of Diphenyl p-isopropylphenyl phosphate. These models aim to predict the fate, transport, and effects of the chemical in various environmental compartments.

Predictive models for the environmental fate of organophosphate flame retardants are being developed to estimate their distribution in air, water, soil, and sediment. researchgate.net These models consider the physicochemical properties of the compounds, such as their partitioning behavior and degradation rates. For Diphenyl p-isopropylphenyl phosphate, its high log Kow suggests that it will likely partition to sediment and biota. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the ecotoxicity of organophosphate esters to various aquatic and terrestrial organisms. nih.govnih.gov While broad QSAR models for organic chemicals exist, there is a need for more specific models for classes of compounds like the isopropylphenyl phosphates to improve predictive accuracy. nih.gov Such models can be used to estimate endpoints like the LC50 (lethal concentration for 50% of a population) for fish and other aquatic species, which is crucial for environmental risk assessment. service.gov.uk

Predictive frameworks for human exposure are also an important area of research. These frameworks combine information on the use of the chemical in products, its release from those products into the indoor environment (e.g., dust), and human contact with these contaminated media to estimate exposure levels. The detection of Diphenyl p-isopropylphenyl phosphate in indoor dust highlights the importance of this exposure pathway. nih.gov

The following table outlines key aspects of eco-toxicological modeling and predictive frameworks for Diphenyl p-isopropylphenyl phosphate:

Modeling AspectDescription
Environmental Fate Modeling Predicts the distribution and persistence of the compound in different environmental compartments based on its physicochemical properties.
QSAR for Ecotoxicity Uses the chemical structure to predict toxic effects on various organisms, aiding in risk assessment without extensive animal testing.
Human Exposure Modeling Estimates human exposure levels by considering the compound's presence in consumer products, its release into the environment, and human activity patterns.
Bioaccumulation Modeling Predicts the potential for the compound to accumulate in organisms and biomagnify in food webs, given its lipophilic nature.

Diphenyl p-isopropylphenyl phosphate as a Model Compound in Environmental Chemistry and Toxicology Research

Diphenyl p-isopropylphenyl phosphate is emerging as a useful model compound in environmental chemistry and toxicology research for several reasons. Its presence as a significant component of widely used commercial flame retardant mixtures makes it environmentally relevant. industrialchemicals.gov.aunih.gov

In environmental chemistry, the availability of analytical reference standards for individual IPTPP isomers, including Diphenyl p-isopropylphenyl phosphate, is crucial for accurate quantification in environmental and biological samples. researchgate.netnih.gov This allows researchers to use it as a standard to validate analytical methods for the broader class of organophosphate esters. researchgate.netnih.gov Its distinct structure, with the isopropyl group in the para position, also makes it a useful tool for studying isomer-specific environmental fate and transport processes. It can be used as a tracer in environmental studies to understand the degradation and partitioning behavior of isopropylphenyl phosphates. researchgate.netmdpi.com

In toxicology, Diphenyl p-isopropylphenyl phosphate serves as a valuable model for investigating structure-activity relationships. By comparing its toxicological profile to that of the ortho- and meta-isomers, researchers can elucidate the mechanisms by which the position of the alkyl substituent influences toxicity. industrialchemicals.gov.au As the para-isomer is generally less neurotoxic than the ortho-isomer, it can be used as a control or a reference compound in studies aimed at understanding the mechanisms of organophosphate-induced neurotoxicity.

Furthermore, its use in in vitro metabolism studies helps to identify metabolic pathways and potential biomarkers of exposure for the entire class of IPTPP compounds. nih.gov The identification of specific metabolites of the p-isomer can aid in the development of more targeted and sensitive methods for human biomonitoring.

Conclusion and Future Research Trajectories for Diphenyl P Isopropylphenyl Phosphate

Synthesis of Current Academic Understanding on Diphenyl p-isopropylphenyl phosphate (B84403)

Diphenyl p-isopropylphenyl phosphate, a member of the organophosphate ester (OPE) chemical class, is primarily utilized as a flame retardant and plasticizer. nih.govatamanchemicals.com It is a component of various commercial mixtures, often referred to as isopropylated triphenyl phosphates (IPTPP), which are complex blends of triphenyl phosphate (TPHP) and its mono-, di-, or tri-isopropylated isomers. atamanchemicals.comindustrialchemicals.gov.auuzh.ch The specific isomer, p-isopropylphenyl diphenyl phosphate, is one of several potential positional isomers (ortho-, meta-, para-). industrialchemicals.gov.au These commercial mixtures are applied in a wide array of products, including PVC, polyurethane foams, textile coatings, adhesives, paints, electronic equipment, and hydraulic fluids. atamanchemicals.comservice.gov.uk

The physical and chemical properties of isopropylphenyl diphenyl phosphate mixtures contribute to their function. They are typically viscous liquids with low water solubility and low vapor pressure, which allows them to persist in materials as additive, non-covalently bound agents. nih.govresearchgate.net

Table 1: Physical and Chemical Properties of Isopropylated Diphenyl Phenyl Phosphate Mixtures

Property Value Source
Molecular Formula C₂₁H₂₁O₄P
Molar Mass 368.36 g/mol
Physical State Viscous light yellow liquid nih.gov
Boiling Point 220-230°C
Water Solubility <0.1 g/100 mL at 25°C
log Kow 5.31 nih.gov
Vapor Pressure 0.00000035 mmHg nih.gov

| Flash Point | >200 °F | nih.gov |

Environmentally, Diphenyl p-isopropylphenyl phosphate and related isomers are released from consumer products into indoor and outdoor environments, leading to widespread detection in house dust, water, and sediment. nih.govservice.gov.ukindustrialchemicals.gov.au While some studies suggest it is readily biodegradable, its persistence can be significant in certain environmental compartments like sediment. nih.govservice.gov.uk The primary degradation product in the environment and through metabolism is diphenyl phosphate (DPHP). industrialchemicals.gov.au Due to its high octanol-water partition coefficient (log Kow of 5.31), it has a potential for bioaccumulation in aquatic organisms. nih.govservice.gov.uk

Toxicological research indicates that the health effects of IPTPP mixtures are significantly influenced by the specific isomeric composition, particularly the presence of ortho-substituted isomers. industrialchemicals.gov.au The para-isomer, Diphenyl p-isopropylphenyl phosphate, has been shown to be less toxic than its ortho-counterpart. industrialchemicals.gov.au Studies in hens have shown that while the o-isopropylphenyl diphenyl phosphate isomer can induce organophosphate-induced delayed neurotoxicity (OPIDN), the p-isopropylphenyl diphenyl phosphate isomer did not produce this effect even at high doses. industrialchemicals.gov.au However, commercial mixtures containing a range of isomers have been associated with reproductive and developmental toxicity in animal studies, including reduced body weight and delayed pubertal endpoints in offspring of exposed rats. nih.gov

Identification of Critical Knowledge Gaps and Future Research Priorities for Diphenyl p-isopropylphenyl phosphate

Despite its widespread use and detection, significant knowledge gaps remain regarding Diphenyl p-isopropylphenyl phosphate and its related isomers.

Isomer-Specific Data: There is a critical lack of data differentiating the environmental fate, bioaccumulation potential, and toxicity of the individual p-, m-, and o-isomers of isopropylphenyl diphenyl phosphate. Commercial products are complex mixtures of variable composition, making it difficult to attribute specific effects to a single component. industrialchemicals.gov.auuzh.chresearchgate.netnih.gov Future research must focus on the synthesis of pure isomer standards to enable more accurate and specific toxicological and environmental assessments.

Production and Usage Volumes: Precise data on the production volumes and specific applications of Diphenyl p-isopropylphenyl phosphate, as distinct from the broader category of "isopropylated triphenyl phosphates," are scarce. researchgate.net This lack of information hinders accurate exposure modeling and risk assessment.

Long-Term, Low-Dose Exposure Effects: Most toxicological studies have been conducted at high exposure levels. industrialchemicals.gov.aunih.gov Research is needed to understand the potential health effects, including endocrine disruption and developmental neurotoxicity, resulting from chronic, low-level exposure that is more representative of human and environmental realities.

Metabolism and Toxicokinetics: While diphenyl phosphate (DPHP) is a known metabolite, a more complete understanding of the metabolic pathways for different isomers of isopropylphenyl diphenyl phosphate is required. industrialchemicals.gov.au Investigating the toxicokinetics would clarify how the substance is absorbed, distributed, metabolized, and excreted, which is crucial for assessing human health risks.

Environmental Degradation Pathways: Further investigation is needed into the biodegradation of specific isomers under various environmental conditions (e.g., aerobic vs. anaerobic) to better predict their environmental persistence and fate. acs.org While the compound is considered biodegradable, its half-life can be long in sediment, warranting more detailed study. nih.govservice.gov.uk

Future Research Priorities:

Develop analytical standards for individual isomers (p-, m-, o-) to facilitate isomer-specific research.

Conduct comparative toxicity studies of the pure isomers to elucidate structure-activity relationships, particularly concerning neurotoxicity and endocrine disruption.

Perform long-term, low-dose exposure studies in animal models to evaluate the risks associated with environmentally relevant concentrations.

Characterize the composition of commercial flame-retardant mixtures to improve exposure assessment and link health outcomes to specific components.

Investigate the complete metabolic and environmental degradation pathways for each major isomer.

Broader Implications of Diphenyl p-isopropylphenyl phosphate Research for Chemical Safety and Sustainable Development

The study of Diphenyl p-isopropylphenyl phosphate holds broader implications for chemical safety and the pursuit of sustainable development. As a replacement for phased-out polybrominated diphenyl ethers (PBDEs), its widespread use highlights a common pattern in chemical regulation: the "regrettable substitution," where a banned chemical is replaced by another with its own set of potential hazards. nih.gov Research into this compound underscores the need for a more holistic and forward-thinking approach to chemical assessment, one that evaluates potential substitutes more rigorously before they are widely commercialized.

The challenges in assessing the risk of Diphenyl p-isopropylphenyl phosphate, stemming from its existence in complex isomeric mixtures, exemplify a significant issue in modern chemical safety. industrialchemicals.gov.aunih.gov Regulators and scientists must develop better frameworks for evaluating the safety of Unknown or Variable Composition, Complex Reaction Products and Biological Materials (UVCB) substances. This includes promoting the characterization of commercial products and developing methods to assess the toxicity of mixtures.

Furthermore, the detection of these additive flame retardants in indoor environments, wildlife, and human populations raises fundamental questions about sustainable product design. service.gov.uknih.gov The use of non-covalently bound additives that can easily leach into the environment is at odds with the principles of green chemistry and a circular economy. Research on Diphenyl p-isopropylphenyl phosphate and similar compounds should drive innovation toward safer, less mobile alternatives, such as reactive flame retardants that are chemically bound to the polymer matrix, or the complete redesign of products to be inherently less flammable without the need for chemical additives. This shift is essential for reducing chemical pollution and protecting ecosystem and human health, aligning with the core goals of sustainable development.

Q & A

How is the octanol-water partition coefficient (log Kow) of diphenyl p-isopropylphenyl phosphate determined, and what are the implications for environmental persistence?

Level: Basic
Methodological Answer:
The log Kow is typically measured experimentally via shake-flask methods or estimated using software like the Syracuse Research Corporation’s WSKOW. For diphenyl p-isopropylphenyl phosphate, experimental log Kow values range from 5.12 (measured) to 6.61 (estimated) . These values suggest high lipophilicity, indicating potential bioaccumulation in fatty tissues and persistence in environmental matrices. Researchers should validate software estimates with experimental data, as structural variations (e.g., impurities or isomer ratios) can significantly alter results .

Table 1: log Kow Values for Diphenyl p-isopropylphenyl Phosphate and Analogues

Compoundlog Kow (Measured)log Kow (Estimated)Source
Diphenyl p-isopropylphenyl phosphate5.126.61Brooke et al. (2009)
Commercial mixtures (e.g., Phosflex 71B)4.86 (weighted avg.)-REACH data

How do impurities in synthesized diphenyl p-isopropylphenyl phosphate affect toxicity studies in model organisms?

Level: Advanced
Methodological Answer:
Impurities such as triphenyl phosphate (TPHP) in synthesized batches (up to 35.5% in some cases) can confound toxicity results . For example, zebrafish developmental studies revealed that impurities amplify neurobehavioral effects, necessitating rigorous chromatographic purification (e.g., HPLC) and quantification via GC-MS or LC-MS/MS before exposure experiments . Researchers should:

  • Report impurity profiles in supplementary materials.
  • Include TPHP-only control groups to isolate effects.
  • Use high-purity commercial standards (e.g., NTP-provided chemicals) when available .

What methodologies are recommended for detecting diphenyl p-isopropylphenyl phosphate and its metabolites in human biomonitoring studies?

Level: Advanced
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying diphenyl phosphate (DPHP), a primary metabolite, in urine . Key steps include:

  • Solid-phase extraction (SPE) to concentrate samples.
  • Isotope-labeled internal standards (e.g., ¹³C-DPHP) to correct for matrix effects.
  • Validation against certified reference materials (e.g., SRM 2585 for dust matrices) . Studies in the Netherlands and Spain detected DPHP in 95% of dust samples, with levels correlating strongly with TPHP (R² > 0.7), suggesting concurrent exposure routes .

How can crystallographic data resolve structural ambiguities in diphenyl p-isopropylphenyl phosphate?

Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXTL enables precise determination of molecular geometry, bond angles, and packing motifs . For novel derivatives, researchers should:

  • Optimize crystallization conditions (e.g., slow evaporation in dichloromethane/hexane).
  • Validate hydrogen bonding and van der Waals interactions via Hirshfeld surface analysis.
  • Deposit CIF files in repositories (e.g., Cambridge Structural Database) for reproducibility .

How should researchers address contradictions in ecotoxicological data across studies?

Level: Advanced
Methodological Answer:
Discrepancies often arise from variations in test organisms, exposure durations, or impurity profiles. For instance, zebrafish LC₅₀ values may differ by orders of magnitude if TPHP impurities are unaccounted for . To mitigate this:

  • Standardize test protocols (e.g., OECD Guidelines 203/210).
  • Conduct meta-analyses adjusting for covariates (e.g., log Kow, purity).
  • Use probabilistic models to quantify uncertainty in risk assessments .

What computational tools predict the environmental fate of diphenyl p-isopropylphenyl phosphate?

Level: Advanced
Methodological Answer:
The EPI Suite™ (EPA) and ECHA QSAR Toolbox estimate biodegradation half-lives and bioaccumulation factors (BCF). For diphenyl p-isopropylphenyl phosphate:

  • Predicted BCF = 3,500 (high bioaccumulation potential).
  • Hydrolysis half-life >100 days at pH 7, indicating persistence in aquatic systems . Researchers should cross-validate predictions with experimental soil/sediment adsorption studies (e.g., OECD 106) .

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Reactant of Route 1
4-(1-Methylethyl)phenyl diphenyl phosphate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(1-Methylethyl)phenyl diphenyl phosphate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.